4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)butane-2-thiol is an organic compound characterized by the presence of a benzodioxole ring attached to a butane-2-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol typically involves the reaction of 1,3-benzodioxole with butane-2-thiol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thiol group to a sulfide.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for thiol-containing biomolecules.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound has a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
1-(1,3-Benzodioxol-5-yl)butan-2-one:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains an amine group, which influences its biological activity and applications.
Uniqueness
The presence of the thiol group in 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol makes it unique compared to similar compounds. Thiol groups are known for their reactivity, particularly in forming disulfide bonds and interacting with metal ions, which can be leveraged in various chemical and biological applications .
Properties
Molecular Formula |
C11H14O2S |
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Molecular Weight |
210.29 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butane-2-thiol |
InChI |
InChI=1S/C11H14O2S/c1-8(14)2-3-9-4-5-10-11(6-9)13-7-12-10/h4-6,8,14H,2-3,7H2,1H3 |
InChI Key |
ZEELQHBCVNJAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)S |
Origin of Product |
United States |
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